2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyridazinone core fused with a pyridine substituent and a thiazole-methyl-propanamide side chain. The pyridazinone moiety is known for its role in kinase inhibition, while the thiazole group is often linked to antimicrobial and antitumor properties . The unique combination of these pharmacophores positions this compound as a candidate for detailed comparative analysis with structurally or functionally related analogs.
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-15(27-20(28)10-9-19(26-27)17-8-5-11-23-12-17)21(29)24-13-18-14-30-22(25-18)16-6-3-2-4-7-16/h2-12,14-15H,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRVURGVEJIKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyridine and thiazole rings through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Biological Activity
The compound 2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyridazine core with thiazole and pyridine moieties. This structural diversity is crucial for its biological activity. The IUPAC name reflects its intricate design, which contributes to various interactions at the molecular level.
Biological Activity Overview
Research indicates that compounds related to pyridazine and thiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer : Demonstrated cytotoxic effects in various cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers in vitro and in vivo.
- Anticonvulsant : Exhibited protective effects in seizure models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the pyridine and thiazole rings enhances binding affinity and selectivity towards these targets.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar pyridazine derivatives, revealing significant activity against standard pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as an alternative treatment option .
- Anticancer Properties : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the modulation of Bcl-2 family proteins. Notably, compounds with similar thiazole integration showed IC50 values lower than conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Experimental models of inflammation indicated that the compound reduced pro-inflammatory cytokines significantly. This was assessed using ELISA assays to measure levels of IL-6 and TNF-alpha in treated versus untreated groups .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparative studies of chemical compounds rely on structural similarity metrics, physicochemical properties, and biological activity profiles.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Similarity: The target compound shares a pyridazinone core with Compound A but differs in the substitution pattern (pyridin-3-yl vs. methyl ester). This variation likely alters solubility and binding affinity . Compared to Compound 2d (from ), the imidazopyridine core in 2d introduces distinct electronic effects due to its fused ring system, which may enhance π-π stacking interactions in biological systems .
Compound 2d’s nitro and cyano groups contribute to higher polarity, as evidenced by its 55% yield and solid-state stability at 215–217°C .
Biological Relevance: The pyridin-3-yl group in the target compound may mimic NAD+ cofactors, suggesting kinase or dehydrogenase inhibition—a hypothesis supported by pyridazinone derivatives in literature . Compound 2d’s nitroaryl group is associated with redox-dependent cytotoxicity, a trait less pronounced in the target compound due to the absence of electron-withdrawing substituents .
Methodological Considerations for Comparison
As highlighted in , similarity metrics (e.g., Tanimoto coefficient, MACCS keys) are critical for virtual screening but may overlook nuanced differences in bioactivity. For example:
- Tanimoto Analysis: The target compound and Compound A may show high structural similarity (>70%), yet divergent biological outcomes due to minor substituent changes .
- Dissimilarity-Driven Discovery : Compounds like 2d, despite structural dissimilarity, might share overlapping targets (e.g., anticancer activity) through alternative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
